molecular formula C11H10O5 B8450656 methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate

Cat. No. B8450656
M. Wt: 222.19 g/mol
InChI Key: QWITYISTGJEZKV-UHFFFAOYSA-N
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Patent
US04736031

Procedure details

To a mixture of 4.1 g of 60% sodium hydride in 150 ml of xylene is added 0.3 ml of tert-butanol, and a solution of 10 g of methyl 2-methoxycarbonylmethyloxyphenoxyacetate in 100 ml of xylene is added dropwise to the mixture at 140°-150° C. (for 8 hours). To the reaction mixture 7 g of acetic acid is added and the precipitates are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluant: hexane:ethyl acetate=3:1 2:1), to give 6.5 g of methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin-2-carboxylate as a colorless oil. Mass spectrum m/e: 222 (M+). IR νmaxneat cm-1 : 1750. NMR (CDCl3) δ: 3.75(3H, singlet, OCH3), 4.68 (2H, double doublet, C4 --H), 5.32 (1H, singlet, C2 --H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(O)(C)(C)C.[CH3:8][O:9][C:10]([CH2:12][O:13][C:14]1[CH:25]=[CH:24][CH:23]=[CH:22][C:15]=1[O:16][CH2:17][C:18](OC)=[O:19])=[O:11].C(O)(=O)C>C1(C)C(C)=CC=CC=1>[O:19]=[C:18]1[CH:12]([C:10]([O:9][CH3:8])=[O:11])[O:13][C:14]2[CH:25]=[CH:24][CH:23]=[CH:22][C:15]=2[O:16][CH2:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)COC1=C(OCC(=O)OC)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitates are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (eluant: hexane:ethyl acetate=3:1 2:1)

Outcomes

Product
Name
Type
product
Smiles
O=C1COC2=C(OC1C(=O)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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